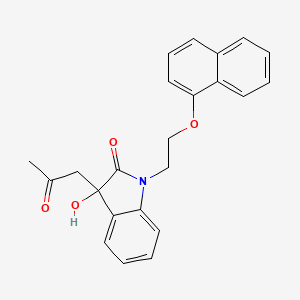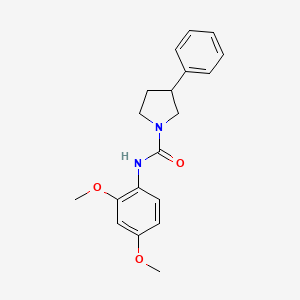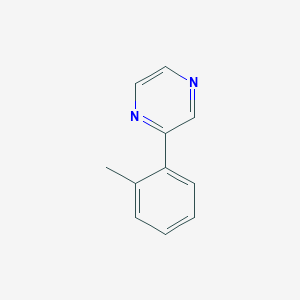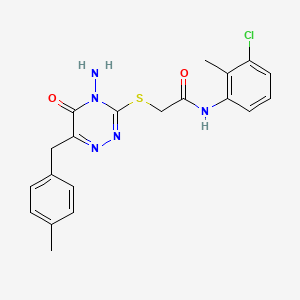
3-Hydroxy-1-(2-naphthyloxyethyl)-3-(2-oxopropyl)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1-(2-naphthyloxyethyl)-3-(2-oxopropyl)indolin-2-one, also known as HN-1, is a chemical compound that belongs to the family of indolinone derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug development.
Scientific Research Applications
3-Hydroxy-1-(2-naphthyloxyethyl)-3-(2-oxopropyl)indolin-2-one has been studied for its potential applications in various scientific research fields, including medicinal chemistry, drug development, and cancer research. It has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. 3-Hydroxy-1-(2-naphthyloxyethyl)-3-(2-oxopropyl)indolin-2-one has also been found to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases and disorders.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-(2-naphthyloxyethyl)-3-(2-oxopropyl)indolin-2-one involves the inhibition of various enzymes and signaling pathways that are involved in cell proliferation, inflammation, and oxidative stress. 3-Hydroxy-1-(2-naphthyloxyethyl)-3-(2-oxopropyl)indolin-2-one has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle progression and proliferation. It also inhibits the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune response. Additionally, 3-Hydroxy-1-(2-naphthyloxyethyl)-3-(2-oxopropyl)indolin-2-one has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in antioxidant defense and cellular stress response.
Biochemical and Physiological Effects
3-Hydroxy-1-(2-naphthyloxyethyl)-3-(2-oxopropyl)indolin-2-one has been shown to exhibit various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the suppression of inflammation and oxidative stress, and the enhancement of neuronal survival and function. It has also been found to modulate the expression of various genes and proteins that are involved in cell signaling and metabolism.
Advantages and Limitations for Lab Experiments
3-Hydroxy-1-(2-naphthyloxyethyl)-3-(2-oxopropyl)indolin-2-one has several advantages for lab experiments, including its potent antiproliferative activity, its ability to modulate various signaling pathways and enzymes, and its low toxicity. However, it also has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.
Future Directions
There are several future directions for the research on 3-Hydroxy-1-(2-naphthyloxyethyl)-3-(2-oxopropyl)indolin-2-one, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the exploration of its potential applications in various disease models. Additionally, the elucidation of its molecular targets and mechanisms of action could provide valuable insights into its therapeutic potential and facilitate the development of novel drugs based on 3-Hydroxy-1-(2-naphthyloxyethyl)-3-(2-oxopropyl)indolin-2-one.
Synthesis Methods
3-Hydroxy-1-(2-naphthyloxyethyl)-3-(2-oxopropyl)indolin-2-one can be synthesized using various methods, including the reaction of 2-naphthol with ethyl 2-bromoacetate to form 2-(2-naphthyloxy)ethyl 2-bromoacetate, which is then reacted with indole-2,3-dione in the presence of a base to form 3-Hydroxy-1-(2-naphthyloxyethyl)-3-(2-oxopropyl)indolin-2-one. Another method involves the reaction of 2-naphthol with ethyl 2-chloropropionate to form 2-(2-naphthyloxy)ethyl 2-chloropropionate, which is then reacted with indole-2,3-dione in the presence of a base to form 3-Hydroxy-1-(2-naphthyloxyethyl)-3-(2-oxopropyl)indolin-2-one.
properties
IUPAC Name |
3-hydroxy-1-(2-naphthalen-1-yloxyethyl)-3-(2-oxopropyl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-16(25)15-23(27)19-10-4-5-11-20(19)24(22(23)26)13-14-28-21-12-6-8-17-7-2-3-9-18(17)21/h2-12,27H,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXHSMITZVIMKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=CC=CC=C2N(C1=O)CCOC3=CC=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{[(2,4-Dimethylphenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B2910463.png)



![3-chloro-4-fluoro-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2910473.png)
![N-[(4-methoxyphenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2910474.png)
![3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2910475.png)

![N,N-dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)formamido]acetamide](/img/structure/B2910479.png)
![2-(4-Isopropoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2910480.png)
